Fenclozicsäure
Übersicht
Beschreibung
Fenclozic acid, also known as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a carboxylic acid non-steroidal anti-inflammatory drug (NSAID) that emerged in the late 1960s. It demonstrated potent anti-inflammatory, antipyretic, and analgesic properties. it was withdrawn from clinical use in 1970 due to hepatotoxicity observed in clinical trials .
Wissenschaftliche Forschungsanwendungen
Fenclozicsäure wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Carbonsäuren und Thiazolderivaten.
Biologie: Um die Stoffwechselwege und Toxizitätsmechanismen in Hepatozyten zu untersuchen.
Medizin: Zunächst als Alternative zu hochdosiertem Aspirin zur Behandlung von rheumatoider Arthritis untersucht.
Industrie: Begrenzte industrielle Anwendungen aufgrund ihres Rückzugs, aber sie wurde in der Forschung eingesetzt, um den Arzneimittelstoffwechsel und die Toxizität zu verstehen
5. Wirkmechanismus
This compound entfaltet ihre Wirkung durch Hemmung der Cyclooxygenase (COX)-Enzyme, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine spielen eine Schlüsselrolle bei Entzündungen, Schmerzen und Fieber. Durch die Hemmung der COX-Enzyme reduziert this compound die Produktion von Prostaglandinen und übt so seine entzündungshemmenden, fiebersenkenden und schmerzlindernden Wirkungen aus .
Ähnliche Verbindungen:
Aspirin: Ein weiteres NSAR der Carbonsäureklasse mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.
Ibuprofen: Ein weit verbreitetes NSAR mit ähnlichem Wirkmechanismus.
Naproxen: Ein weiteres NSAR mit ähnlichen therapeutischen Wirkungen.
Eindeutigkeit: this compound ist aufgrund ihres Thiazolrings einzigartig, der in anderen NSAR nicht häufig vorkommt. Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .
Wirkmechanismus
Fenclozic acid, also known as 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a compound that was initially developed as a promising non-steroidal anti-inflammatory drug (NSAID) in the 1960s .
Target of Action
Fenclozic acid is a COX inhibitor . Cyclooxygenases (COX) are key enzymes in the biosynthesis of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a significant role in inflammation, pain, and fever.
Mode of Action
As a COX inhibitor, fenclozic acid works by blocking the COX enzymes, thereby reducing the production of prostanoids. This leads to decreased inflammation, pain, and fever .
Biochemical Pathways
Fenclozic acid undergoes extensive metabolism involving both oxidation and conjugation . The formation of glutathione adducts/conjugates provides evidence for the production of reactive metabolites . The production of other classes of reactive metabolites includes acyl-glucuronides, and the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates via potentially reactive acyl-CoA intermediates .
Pharmacokinetics
The pharmacokinetic properties of fenclozic acid have been established in several animal species and humans . The compound is restricted mainly within the central compartment, with the volume of which is less than 20% of the body weight . The biological half-life of fenclozic acid varies between species, ranging from 3 hours in monkeys to 118 hours in horses . In guinea pigs, rats, dogs, and humans, the half-life is in the range of 26-31 hours .
Result of Action
Fenclozic acid demonstrated potent anti-inflammatory, antipyretic, and analgesic properties . It was withdrawn from clinical development in 1971 due to hepatotoxicity observed in clinical trials . The hepatotoxicity is suggested to be due to Phase 1 bioactivation, leading to the formation of reactive metabolites .
Action Environment
The action of fenclozic acid can be influenced by various environmental factors. For instance, the presence of NADPH in liver microsomes has been shown to result in time-dependent covalent binding to protein . Moreover, the formation of reactive metabolites and their subsequent covalent binding to proteins can be influenced by the specific metabolic environment in different species .
Biochemische Analyse
Biochemical Properties
Fenclozic acid’s metabolism is extensive, particularly involving the carboxylic acid-containing side chain . It undergoes biotransformation via both oxidative and conjugative routes . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites . These metabolites result from the formation of glutathione adducts/conjugates, providing evidence for the production of reactive metabolites .
Cellular Effects
Fenclozic acid has been shown to cause acute centrilobular hepatocellular necrosis in mice . No other regions of the liver were affected . In vitro studies have shown that fenclozic acid does not cause P450-dependent and P450-independent cytotoxicity to THLE cell lines .
Molecular Mechanism
The molecular mechanism of fenclozic acid involves the formation of electrophilic reactive metabolites (RMs), potentially unique to humans . The production of other classes of RMs includes acyl-glucuronides, and the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates via potentially reactive acyl-CoA intermediates .
Temporal Effects in Laboratory Settings
Following oral administration of fenclozic acid, whole body autoradiography showed distribution into all tissues except the brain, with radioactivity still detectable in blood, kidney, and liver at 72 hours post-dose .
Dosage Effects in Animal Models
The effects of fenclozic acid were investigated following single oral doses of 10 mg/kg to normal and bile duct-cannulated male C57BL/6J mice . The study did not provide specific details on the effects of different dosages.
Metabolic Pathways
Fenclozic acid is involved in a number of metabolic processes. It undergoes extensive metabolism that involves biotransformations via both oxidation and conjugation . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites .
Transport and Distribution
Fenclozic acid is distributed into all tissues except the brain . The majority of the fenclozic acid-related material recovered was found in the urine/aqueous cage wash (49%), while a smaller portion (13%) was eliminated via the feces .
Subcellular Localization
Given its extensive metabolism and distribution into various tissues , it can be inferred that fenclozic acid may localize in various subcellular compartments depending on its metabolic and functional requirements.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Fenclozicsäure beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit Thioharnstoff unter Bildung von 2-(4-Chlorphenyl)-1,3-thiazol. Dieses Zwischenprodukt wird dann mit Chloressigsäure umgesetzt, um this compound zu ergeben .
Industrielle Produktionsmethoden: Der allgemeine Syntheseweg umfasst Standardtechniken der organischen Synthese, einschließlich Kondensations- und Substitutionsreaktionen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fenclozicsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre entsprechenden Alkohole umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiazolring
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Thiazolderivate
Vergleich Mit ähnlichen Verbindungen
Aspirin: Another carboxylic acid NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: Another NSAID with similar therapeutic effects.
Uniqueness: Fenclozic acid is unique due to its thiazole ring structure, which is not commonly found in other NSAIDs. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Biologische Aktivität
Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a compound that has garnered attention for its anti-inflammatory , analgesic , and antipyretic properties. Initially developed in the 1960s, it was recognized for its potential as an anti-rheumatic agent. This article provides a comprehensive overview of the biological activity of fenclozic acid, supported by various studies and data.
Pharmacological Properties
- Anti-inflammatory Activity : Fenclozic acid exhibits significant anti-inflammatory effects, comparable to those of phenylbutazone in short-duration tests. However, it demonstrates superior potency in longer-duration tests, such as adjuvant-induced arthritis in rats, where it outperforms phenylbutazone due to its longer half-life in serum (approximately 30 hours compared to phenylbutazone's 6 hours) .
- Analgesic and Antipyretic Effects : In addition to its anti-inflammatory properties, fenclozic acid has been shown to reduce pain and fever effectively. Its mechanism of action does not involve adrenal stimulation or corticosteroid-like activity .
Metabolism and Toxicity
Fenclozic acid undergoes extensive metabolism primarily through oxidative and conjugative pathways. Studies in chimeric mice with humanized livers indicate that fenclozic acid forms numerous metabolites, some of which are reactive and potentially toxic . Notably, the onset of toxicity in humans has been documented at doses of 400 mg/day, leading to elevated liver enzymes indicative of cholestasis rather than direct hepatocellular damage .
Table 1: Metabolic Fate of Fenclozic Acid
Study | Model | Dose | Key Findings |
---|---|---|---|
Hart et al. (1970) | Humans | 400 mg/day | Jaundice observed; elevated liver enzymes |
Rodrigues et al. (2013) | In vitro | - | Significant covalent binding to proteins; oxidative metabolism involved |
Alcock (1970) | Various species | - | No hepatotoxicity observed in preclinical trials; toxicity emerged only in humans |
Case Studies
- Human Trials : Initial clinical trials indicated that while doses of 100 mg twice daily were well tolerated, higher doses led to significant adverse effects, including jaundice . This discrepancy between preclinical safety profiles and clinical outcomes raises concerns about the predictive value of animal models for human toxicity.
- Animal Studies : In studies involving chimeric mice, fenclozic acid administration resulted in acute centrilobular hepatocellular necrosis but did not induce liver damage at lower doses over extended periods . These findings suggest a complex relationship between dose and hepatic response.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSKHYXXKHJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046157 | |
Record name | Fenclozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-20-9 | |
Record name | Fenclozic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclozic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenclozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCLOZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.